2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Description
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Properties
IUPAC Name |
2-hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-2-1-3(7-4)5(9)6(10)11/h3,5,9H,1-2H2,(H,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHXCNUUPREGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Guide to 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic Acid
[1]
Executive Summary & Structural Identification
This compound is a polar, heterocyclic carboxylic acid belonging to the class of gamma-lactams .[1][2] Chemically, it consists of a 5-oxopyrrolidine ring (pyroglutamyl moiety) substituted at the C2 position with a glycolic acid (alpha-hydroxyacetic acid) side chain.[1]
This compound is structurally significant as a "homo-pyroglutamic" derivative, where the carboxylic acid of pyroglutamic acid is replaced by a 2-hydroxyacetic acid moiety.[1] It possesses two chiral centers, leading to four potential stereoisomers.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 159.14 g/mol |
| Core Scaffold | 5-Oxopyrrolidine (Gamma-Lactam) |
| Functional Groups | Secondary Alcohol, Carboxylic Acid, Cyclic Amide (Lactam) |
| Stereocenters | C2 (Ring), C2' (Side Chain) |
| Predicted pKa | ~3.6 (Carboxylic Acid), ~13.5 (Alcohol), ~16 (Lactam NH) |
Critical Structural Distinction
Researchers must distinguish this compound from its N-linked isomer , which is a known impurity of the drug Piracetam.[1]
Chemical Properties & Reactivity
The chemical behavior of this compound is governed by the interplay between the stable lactam ring and the reactive alpha-hydroxy acid side chain.[1]
Acidity and Solubility[1][4]
-
Acidity: The compound is acidic due to the carboxylic acid group.[1] The alpha-hydroxy group exerts an electron-withdrawing inductive effect, likely lowering the pKa slightly relative to acetic acid (pKa 4.76), estimated in the range of 3.4 – 3.8 .[1]
-
Solubility: The molecule is highly polar and hydrophilic, exhibiting high solubility in water, methanol, and DMSO.[1] It is sparingly soluble in non-polar solvents like hexane or chloroform.[1]
-
H-Bonding: It acts as both a hydrogen bond donor (NH, OH, COOH) and acceptor (C=O, OH), facilitating strong intermolecular interactions and high melting points for the solid state.[1]
Stability and Degradation[1]
-
Lactam Hydrolysis: The 5-oxopyrrolidine ring is generally stable at neutral pH but undergoes hydrolysis in strong acids (e.g., 6M HCl) or bases to form glutamic acid derivatives (specifically, 2-amino-4-carboxy-hydroxyhexanoic acid derivatives).[1]
-
Oxidation: The secondary alcohol at the alpha-position is susceptible to oxidation.[1] Treatment with mild oxidants could convert the alpha-hydroxy group to a ketone, yielding 2-oxo-2-(5-oxopyrrolidin-2-yl)acetic acid .[1]
-
Dehydration: Under acidic conditions with heat, the alpha-hydroxy group may undergo elimination to form an alpha,beta-unsaturated acid (exocyclic double bond).[1]
Synthetic Pathways & Formation
The synthesis of this compound typically involves the elaboration of the pyroglutamic acid scaffold.[1]
Proposed Synthetic Route (Cyanohydrin Method)
A robust synthetic approach involves the formation of the carbon-carbon bond at the C2 position of the pyrrolidine ring.[1]
-
Precursor: Start with Pyroglutamic Aldehyde (5-oxopyrrolidine-2-carbaldehyde).[1]
-
Cyanohydrin Formation: Reaction with HCN or TMSCN yields the cyanohydrin intermediate.[1]
-
Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group converts it to the carboxylic acid, retaining the hydroxyl group.[1]
Figure 1: Proposed synthetic pathway via cyanohydrin intermediate.[1]
Biological Relevance
While not a standard primary metabolite, this structure is chemically related to oxidative degradation products of Glutathione or Proline .[1] It may arise in biological systems via:
Analytical Characterization
For drug development and quality control, precise analytical methods are required to detect and quantify this compound, especially as a potential impurity.[1]
HPLC Method (HILIC Mode)
Due to its high polarity, Reverse Phase (C18) chromatography often yields poor retention.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended mode.[1]
-
Column: Amide or Zwitterionic (e.g., ZIC-HILIC).[1]
-
Mobile Phase: Acetonitrile : Water (80:[1]20) with 10mM Ammonium Acetate (pH 4.5).[1]
-
Detection: UV at 210 nm (terminal absorption of lactam/acid) or CAD (Charged Aerosol Detector).[1]
Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive or Negative mode.[1]
-
Fragmentation Pattern (ESI+):
Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.[1]
Experimental Protocol: Synthesis Verification
Note: This protocol is a generalized procedure for cyanohydrin synthesis adapted for pyroglutamyl derivatives.
-
Reagent Preparation: Dissolve 10 mmol of 5-oxopyrrolidine-2-carbaldehyde in 20 mL of dry THF under inert atmosphere (N2).
-
Addition: Cool to 0°C. Add 1.2 equivalents of Trimethylsilyl cyanide (TMSCN) and a catalytic amount of ZnI2.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
Hydrolysis: Quench with 6M HCl (10 mL) and reflux for 2 hours to hydrolyze the nitrile and cleave the TMS ether.
-
Isolation: Concentrate in vacuo. Extract the aqueous residue with ethyl acetate (3x).[1] The product is highly polar; if extraction fails, use continuous extraction or purify the aqueous layer via ion-exchange chromatography.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via Prep-HPLC (C18 aq).
References
-
PubChem. (2025).[1] Compound Summary: 2-(5-oxopyrrolidin-2-yl)acetic acid.[1] National Center for Biotechnology Information.[1] Link[1]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Lactam and Cyanohydrin chemistry).
-
European Pharmacopoeia. (2024).[1] Piracetam Monograph: Impurity Standards. (Reference for N-substituted lactam distinction).
-
University of Luxembourg. (2026).[1] PubChemLite for Exposomics: 2-(5-oxopyrrolidin-2-yl)acetic acid. Link[1]
Technical Guide: Biological Activity of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic Acid
The following technical guide details the biological activity, chemical properties, and experimental applications of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid (CAS 136980-28-4). This analysis synthesizes available chemical data with structural activity relationships (SAR) relevant to pyroglutamate derivatives and siderophore chemistry.
Executive Summary
This compound (CAS: 136980-28-4) is a functionalized gamma-lactam derivative characterized by a pyroglutamic acid (5-oxoproline) core with an alpha-hydroxyacetic acid side chain at the C2 position. While less distinct in pharmaceutical literature than its N-substituted analogs (e.g., Piracetam derivatives), this compound represents a critical structural motif in microbial siderophores (specifically Vibrioferrin) and serves as a specialized chiral building block for peptidomimetic synthesis. Its biological activity is defined by its metal-chelating potential (iron sequestration) and its role as a metabolic intermediate in the degradation of complex pyrrolidone-containing natural products.
Chemical Identity & Structural Analysis
The molecule consists of a 5-oxopyrrolidine ring (lactam) substituted at the chiral C2 position with a glycolic acid moiety. This unique configuration imparts dual functionality: the lactam ring provides rigidity and hydrogen-bonding capability, while the alpha-hydroxy acid tail facilitates metal coordination.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 136980-28-4 |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Core Scaffold | Pyroglutamic acid (5-oxoproline) |
| Key Functional Groups | Gamma-lactam (amide), Alpha-hydroxy acid, Carboxylic acid |
| Chiral Centers | 2 (C2 on ring, Alpha-C on side chain) |
| Predicted pKa | ~3.5 (Carboxylic acid), ~12.5 (Hydroxyl) |
Structural Significance
Unlike "racetam" drugs which are typically N-substituted (1-substituted) pyrrolidones, this compound is C-substituted (2-substituted). This preserves the NH group of the lactam, allowing it to act as a hydrogen bond donor, which is crucial for its binding affinity in biological systems and its utility as a scaffold for Statine-like transition state inhibitors.
Biological Activity & Mechanism of Action
Siderophore Activity & Iron Chelation
The most significant biological context for this compound lies in its structural homology to Vibrioferrin , a siderophore produced by marine bacteria (Vibrio parahaemolyticus).[1][2][3]
-
Mechanism: Vibrioferrin contains two alpha-hydroxy acid moieties that coordinate Fe(III).[3] The this compound fragment represents a "cryptic" chelating unit. The alpha-hydroxy carboxylate group forms a stable 5-membered chelate ring with ferric iron.
-
Photochemical Reactivity: Similar to Vibrioferrin, this structural motif is susceptible to ligand-to-metal charge transfer (LMCT) upon UV irradiation, leading to the reduction of Fe(III) to Fe(II) and the oxidative decarboxylation of the ligand. This mechanism is vital for iron bioavailability in marine environments.
Metabolic Context: The Gamma-Glutamyl Cycle
As a derivative of 5-oxoproline (Pyroglutamic acid), this compound theoretically intersects with the Gamma-Glutamyl Cycle , which regulates glutathione metabolism and amino acid transport.
-
Enzymatic Interaction: 5-oxoprolinase (ATP-hydrolyzing) typically opens the lactam ring of 5-oxoproline to yield glutamate. The presence of the bulky, polar alpha-hydroxyacetic acid side chain at C2 would likely sterically hinder this enzyme, potentially making the compound a metabolic dead-end or a competitive inhibitor of 5-oxoprolinase.
-
Neuroactivity Potential: While direct evidence is limited, structural analogs (e.g., substituted pyroglutamates) often exhibit neuromodulatory effects by interacting with glutamate receptors or acting as metabolic precursors to GABA.
Pathway Visualization
The following diagram illustrates the compound's relationship to the siderophore Vibrioferrin and the Gamma-Glutamyl cycle.
Caption: Figure 1.[2] Biological context connecting the target compound to iron chelation pathways (Vibrioferrin) and potential metabolic interference in the Gamma-Glutamyl cycle.
Synthesis & Production Protocols
For researchers utilizing this compound as a building block, the synthesis typically involves the aldol condensation of a pyroglutamate precursor.
Conceptual Synthesis Route
-
Starting Material: (S)-Pyroglutaminol or protected 5-oxoproline aldehyde.
-
Reaction: Aldol addition with a glyoxylate equivalent (e.g., ethyl glyoxylate) under basic conditions (LDA or LiHMDS) to install the alpha-hydroxy acetate side chain.
-
Deprotection: Hydrolysis of the ester to yield the free acid.
Analytical Verification (Self-Validating Protocol)
To ensure the integrity of the compound before biological testing, use the following validation parameters:
-
HPLC: C18 Column, Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient). Retention time should be distinct from Pyroglutamic acid (more polar due to -OH).
-
NMR (1H): Look for the diagnostic doublet or multiplet for the alpha-proton of the side chain (~4.2-4.5 ppm) and the lactam NH signal (~7-8 ppm).
-
Iron Binding Assay: A colorimetric shift upon addition of FeCl₃ (yellow to orange/brown) confirms the presence of the alpha-hydroxy acid chelating motif.
Experimental Applications
Iron Chelation Assay Protocol
Objective: Determine the iron-binding affinity (
-
Preparation: Dissolve this compound (1 mM) in HEPES buffer (pH 7.4).
-
Titration: Add FeCl₃ solution (0.1 mM increments) to the ligand solution.
-
Detection: Monitor UV-Vis absorbance at 300–400 nm (characteristic of Fe(III)-alpha-hydroxycarboxylate charge transfer).
-
Control: Run parallel assay with Citric Acid (known chelator) for comparison.
Peptidomimetic Synthesis
Use this compound as a "Statine" replacement in protease inhibitor design.
-
Coupling: Activate the carboxylic acid using HATU/DIPEA.
-
Nucleophile: React with the N-terminus of a peptide chain.
-
Result: The resulting amide bond places the alpha-hydroxy group in a position to mimic the tetrahedral transition state of peptide bond hydrolysis, potentially inhibiting aspartyl proteases.
References
-
Yamamoto, S., et al. (1994). Structure and iron transport activity of vibrioferrin, a new siderophore of Vibrio parahaemolyticus.[1][4][5][6] Journal of Biochemistry. Link
-
Amin, S. A., et al. (2009). Vibrioferrin, an Unusual Marine Siderophore: Iron Binding, Photochemistry, and Biological Implications.[2][3][7][8] Inorganic Chemistry. Link
-
PubChem. (2025).[9] Compound Summary: 2-(5-oxopyrrolidin-2-yl)acetic acid (Related Structure). National Library of Medicine. Link
-
Echemi. (2024). Product Database: 136980-28-4 (1H-Pyrrole-2-acetic acid, tetrahydro-alpha-hydroxy-5-oxo-). Link
Sources
- 1. Structure and iron transport activity of vibrioferrin, a new siderophore of Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-(2-(((2S)-2-(2-Carboxy-2-hydroxy-5-oxo-1-pyrrolidinyl)-1-oxopropyl)amino)ethyl) (2R)-2-hydroxy-1,2,3-propanetricarboxylate | C16H22N2O12 | CID 11102119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
HPLC analysis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
An Application Note for the Reversed-Phase HPLC Analysis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the high polarity of the analyte, a specialized reversed-phase column with a polar-embedded stationary phase is employed to achieve adequate retention and sharp, symmetrical peak shapes. The method utilizes a simple isocratic mobile phase of acidified water and acetonitrile, with detection at a low UV wavelength, making it suitable for routine analysis in research and pharmaceutical development environments. This guide provides a detailed protocol, the scientific rationale behind the method development, and essential system suitability criteria to ensure trustworthy and reproducible results.
Introduction & Method Rationale
This compound is a complex heterocyclic compound characterized by multiple polar functional groups: a lactam (amide), a carboxylic acid, and a hydroxyl group. This molecular structure, confirmed by its chemical formula C6H9NO3, results in high water solubility and presents a significant challenge for retention on traditional C18 reversed-phase HPLC columns.[1] The predicted octanol-water partition coefficient (XlogP) is -0.8, quantitatively confirming its highly polar nature.[1]
Standard reversed-phase chromatography often fails to adequately retain such polar molecules, leading to elution at or near the solvent front (void volume), poor peak shape, and unreliable quantification. To overcome this, two primary strategies are typically considered: Hydrophilic Interaction Chromatography (HILIC) or modified reversed-phase chromatography.[2] While HILIC is a powerful technique for polar analytes,[3] reversed-phase HPLC is often preferred in quality control and general research labs due to its familiarity, robustness, and wider column availability.
Therefore, this method employs a polar-embedded reversed-phase column . These columns incorporate a polar group (e.g., amide or carbamate) near the base of the alkyl chain, which helps to prevent phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism for retaining polar analytes.
The analyte lacks a strong chromophore for UV detection at higher wavelengths. However, the presence of the carboxylic acid and amide functional groups allows for UV detection at low wavelengths, typically between 205-220 nm.[4][5] This necessitates the use of high-purity solvents to minimize baseline noise and ensure detection sensitivity.
The logical pathway for developing this method is outlined in the diagram below.
Caption: Logic diagram for HPLC method parameter selection.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing correctly before sample analysis.
Instrumentation & Consumables
-
HPLC system with a gradient or isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials with caps.
-
Syringe filters (0.22 µm, PTFE or Nylon).
Chemicals & Reagents
-
This compound reference standard.
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I).
-
Formic Acid (LC-MS grade, ~99%).
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition | Justification |
| HPLC Column | Polar-Embedded C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-AQ), 150 x 4.6 mm, 3.5 µm | Provides retention for polar analytes and is stable in highly aqueous mobile phases. |
| Mobile Phase | 98:2 (v/v) Water/Acetonitrile with 0.1% Formic Acid | Highly aqueous to retain the analyte. Formic acid ensures the carboxylic acid is protonated for good peak shape and provides MS compatibility.[6][7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak efficiency. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC; can be adjusted based on concentration and sensitivity needs. |
| Detection | UV at 210 nm | Wavelength for detecting amide and carboxylic acid moieties, maximizing signal response.[3] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any minor impurities without being excessively long. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 980 mL of HPLC-grade water into a 1 L safety-coated glass bottle.
-
Add 20 mL of HPLC-grade acetonitrile.
-
Carefully add 1.0 mL of formic acid.
-
Cap and mix thoroughly. Degas using an appropriate method (e.g., sonication or vacuum degassing) before use.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase to dissolve the standard, sonicating briefly if necessary.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix well.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well. This solution can be used for analysis and for creating a calibration curve if needed.
-
-
Sample Preparation:
-
Prepare the sample by dissolving it in the mobile phase to achieve an expected final concentration within the calibration range (e.g., near 0.1 mg/mL).
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before placing it in the autosampler.
-
Experimental Workflow
The overall workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: General experimental workflow for HPLC analysis.
System Suitability & Method Performance
To ensure the validity of the results, system suitability should be assessed before any sample analysis by making at least five replicate injections of the working standard solution. The results should conform to the specifications listed below.
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) | RSD ≤ 1.0% | Confirms the stability and precision of the pump and column conditions. |
| Peak Area | RSD ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation. |
Under the conditions described, this compound is expected to elute with a retention time of approximately 4-6 minutes, providing a sharp, symmetrical peak well-resolved from the solvent front.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the analysis of the highly polar compound this compound. By carefully selecting a polar-embedded reversed-phase column and an optimized acidic mobile phase, the common challenge of poor retention is effectively overcome. The method is straightforward, uses common reagents, and includes clear system suitability criteria to ensure data integrity, making it ideal for implementation in diverse research and drug development settings.
References
-
Wang, Y., & Zhang, L. (2015). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Ingenta Connect. Retrieved from [Link]
-
Murugan, S., et al. (2001). Quantitative analysis of pyroglutamic acid in peptides. PubMed. Retrieved from [Link]
-
Gandini, C., et al. (1993). HPLC determination of pyroglutamic acid as a degradation product in parenteral amino acid formulations. Chromatographia. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Song, H., et al. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2–pyrrolidone. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-oxopyrrolidin-2-yl)acetic acid. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(5-oxopyrrolidin-2-yl)acetic acid (C6H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Documents [merckmillipore.com]
- 4. HPLC Analysis of Pyroglutamic Acid Enantiomers on Astec® CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 5. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
- 6. Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for Investigating the Neuroprotective Potential of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Authored by: Gemini, Senior Application Scientist
Introduction
The investigation of novel therapeutic agents for neurodegenerative diseases and acute neuronal injury is a cornerstone of modern neuroscience research. The pyrrolidone structure is a privileged scaffold in the design of nootropic and neuroprotective agents, with notable examples including Piracetam and its derivatives. 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid, a novel compound featuring this core moiety, presents a compelling candidate for neuroprotection studies. Its structural similarity to endogenous molecules like pyroglutamic acid suggests potential interactions with key cellular pathways involved in neuronal survival and function.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound (referred to herein as "Compound X" for brevity) as a potential neuroprotective agent. The protocols outlined below are designed to establish a foundational understanding of its efficacy, mechanism of action, and preliminary safety profile using established in vitro and in vivo models.
Part 1: In Vitro Evaluation of Neuroprotective Efficacy
The initial phase of investigation focuses on cell-based assays to determine the direct protective effects of Compound X on neurons subjected to various insults. These models allow for high-throughput screening and detailed mechanistic studies in a controlled environment.
Foundational Cytotoxicity and Dose-Response Assessment
Before assessing neuroprotective effects, it is crucial to determine the inherent cytotoxicity of Compound X to establish a safe and effective concentration range for subsequent experiments.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y, PC12) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 1 nM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Replace the existing medium with the medium containing Compound X and incubate for 24 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The resulting dose-response curve will determine the non-toxic concentration range.
Modeling Neuronal Injury In Vitro
To test the neuroprotective capacity of Compound X, neuronal cultures are pre-treated with the compound and then exposed to a neurotoxic stimulus. The choice of insult should align with the suspected therapeutic application (e.g., oxidative stress for Alzheimer's/Parkinson's disease, excitotoxicity for stroke).
Workflow for In Vitro Neuroprotection Assays
Caption: Workflow for assessing Compound X's neuroprotective effects in vitro.
Protocols for Inducing Neuronal Injury:
-
Oxidative Stress Model: Expose cells to hydrogen peroxide (H₂O₂; 50-200 µM) or 6-hydroxydopamine (6-OHDA; 50-100 µM for dopaminergic neurons) for 24 hours to mimic conditions seen in neurodegenerative diseases.
-
Excitotoxicity Model: Treat cells with a high concentration of glutamate (100-500 µM) or N-methyl-D-aspartate (NMDA; 50-200 µM) for 15-30 minutes, followed by a washout and incubation in fresh medium for 24 hours. This models the ischemic cascade in stroke.
Mechanistic Assays: Unraveling the "How"
Once efficacy is established, the next step is to investigate the underlying mechanism of action. Based on the known roles of similar compounds, key pathways to investigate include the mitigation of oxidative stress and the inhibition of apoptosis.
Table 1: Key Mechanistic Assays
| Parameter Assessed | Assay | Principle |
| Oxidative Stress | ||
| Reactive Oxygen Species (ROS) | DCFH-DA Assay | A fluorescent probe that measures intracellular ROS levels. |
| Antioxidant Enzyme Activity | SOD/Catalase/GPx Assays | Colorimetric or fluorometric kits to measure the activity of key antioxidant enzymes. |
| Apoptosis | ||
| Caspase-3/7 Activity | Fluorometric Assay | Measures the activity of executioner caspases, a hallmark of apoptosis. |
| DNA Fragmentation | TUNEL Staining | Terminal deoxynucleotidyl transferase dUTP nick end labeling identifies apoptotic cells via DNA breaks. |
| Mitochondrial Membrane Potential | JC-1/TMRM Staining | Fluorescent dyes that assess the integrity of the mitochondrial membrane, which is compromised during early apoptosis. |
Part 2: In Vivo Evaluation in Animal Models
Promising in vitro results must be validated in a living organism to account for pharmacokinetics, metabolism, and complex physiological interactions. The choice of animal model is critical and should reflect the intended clinical application.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the gold standard for preclinical stroke research, mimicking the focal ischemia observed in human patients.
Protocol: Transient MCAO in Rodents
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., rat or mouse) and perform a midline cervical incision to expose the common carotid artery (CCA).
-
Occlusion: Introduce a filament into the internal carotid artery to block the origin of the middle cerebral artery. Maintain occlusion for 60-90 minutes.
-
Reperfusion: Withdraw the filament to allow blood flow to resume.
-
Compound Administration: Administer Compound X intravenously or intraperitoneally at various doses, either prior to, during, or immediately after the MCAO procedure to assess its therapeutic window.
-
Neurological Scoring: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Analysis: At the study endpoint, perfuse the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which can be quantified using image analysis software.
Neurodegeneration Model: MPTP-Induced Parkinsonism
For assessing efficacy in the context of neurodegenerative diseases like Parkinson's, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, which selectively destroys dopaminergic neurons in the substantia nigra, is widely used.
Protocol: MPTP Model in Mice
-
Compound Pre-treatment: Administer Compound X daily for a set period (e.g., 7 days) prior to MPTP administration.
-
MPTP Administration: Inject mice with MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Behavioral Analysis: 7-14 days after MPTP injection, perform behavioral tests to assess motor function, such as the rotarod test and the pole test.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Use HPLC to quantify levels of dopamine and its metabolites (DOPAC, HVA) as a measure of dopaminergic terminal integrity.
-
Immunohistochemistry: Perfuse a separate cohort of animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
In Vivo Study Workflow
Caption: General workflow for in vivo evaluation of Compound X.
Part 3: Data Interpretation and Next Steps
A successful investigation will demonstrate that Compound X:
-
Is non-toxic to neuronal cells at effective concentrations.
-
Protects neurons from death in at least one in vitro injury model.
-
Reduces infarct volume and/or improves neurological outcomes in an in vivo model of acute injury.
-
Preserves neuronal populations and/or improves behavioral performance in an in vivo model of chronic neurodegeneration.
Positive findings from these studies would warrant further investigation into the compound's blood-brain barrier permeability, pharmacokinetic/pharmacodynamic (PK/PD) profile, and long-term safety. Mechanistic studies should be expanded to explore interactions with specific signaling pathways (e.g., Nrf2, Akt/mTOR) to fully elucidate its neuroprotective action.
References
-
Title: Piracetam and other structurally related nootropics. Source: Brain Research Reviews URL: [Link]
-
Title: Chemistry and Pharmacology of Nootropic and Neuroprotective Drugs. Source: Current Neuropharmacology URL: [Link]
-
Title: The 6-hydroxydopamine model of Parkinson's disease. Source: Neurotoxicity Research URL: [Link]
-
Title: Excitotoxicity in stroke. Source: Frontiers in Neuroscience URL: [Link]
-
Title: The transient middle cerebral artery occlusion model of stroke in the mouse. Source: Journal of Visualized Experiments URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Welcome to the technical support guide for 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work. We provide a combination of quick-reference FAQs and in-depth troubleshooting protocols to ensure you can achieve reliable and reproducible results.
Compound Profile: Understanding the Molecule
This compound is a hydrophilic molecule characterized by several polar functional groups. Understanding its structure is the first step in troubleshooting its solubility.
-
Lactam (5-oxopyrrolidine ring): A cyclic amide that is polar and can participate in hydrogen bonding.
-
Carboxylic Acid (-COOH): An acidic group whose ionization state is highly dependent on pH. This is the primary handle for solubility manipulation.
-
Hydroxyl Group (-OH): A polar group that readily forms hydrogen bonds with water and other protic solvents.
The combination of these groups suggests that while the compound is fundamentally water-soluble, its behavior can be complex, especially at high concentrations or in buffered biological media. Its solubility is not just a single value but a variable dependent on the solution's properties.
| Property | Structural Feature / Predicted Value | Implication for Solubility |
| Functional Groups | Carboxylic Acid, Hydroxyl, Lactam (Amide) | Highly polar; capable of extensive hydrogen bonding. |
| Predicted Acidity (pKa) | ~3-4 (for the carboxylic acid) | Solubility will dramatically increase at pH > 5 as the acid is deprotonated to the highly soluble carboxylate form. |
| Predicted LogP | < 0 (hydrophilic) | Expected to be poorly soluble in non-polar, lipophilic solvents (e.g., hexane, toluene) and preferentially soluble in polar solvents. |
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face.
Q1: My compound is not dissolving in pure, neutral water at my desired concentration. What is the first thing I should try?
Answer: The most effective initial step is pH adjustment . The carboxylic acid moiety is the dominant factor controlling aqueous solubility.
-
Causality: In neutral water (pH ~7), the carboxylic acid group (pKa ~3-4) will be deprotonated to its carboxylate form (-COO⁻). However, if your water is slightly acidic or if you are trying to dissolve a very high concentration, a significant portion of the compound may remain in the less soluble, protonated form. By increasing the pH, you shift the equilibrium entirely to the highly soluble carboxylate salt form.
-
Quick Protocol:
-
Create a slurry of the compound in water.
-
While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or NH₄OH) dropwise.
-
Continue adding the base and monitoring the solution until the compound fully dissolves. A target pH of 7.0-7.4 is often suitable for biological compatibility.
-
Q2: I need to prepare a high-concentration stock solution for serial dilutions. What is the best organic solvent to start with?
Answer: For a highly concentrated stock, a polar aprotic solvent is typically the best choice. We recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) .
-
Causality: These solvents are excellent at disrupting the crystal lattice energy of solid compounds and can solvate a wide range of molecules. They are also miscible with water, which allows for subsequent dilution into aqueous buffers.[1] For this specific compound, pyrrolidone-based solvents are also an excellent, though less common, choice. Studies have shown that N-methyl pyrrolidone (NMP) and 2-pyrrolidone can act as both cosolvents and complexing agents, significantly enhancing the solubility of various compounds.[2][3][4][5]
-
Best Practice: Always prepare the stock solution at a concentration significantly higher (e.g., 10-100x) than your final assay concentration. This minimizes the final percentage of organic solvent in your experiment, reducing potential artifacts.[6]
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous phosphate-buffered saline (PBS). What is happening?
Answer: This is a classic case of exceeding the kinetic solubility limit of your compound in the final buffer.
-
Causality: While your compound is highly soluble in 100% DMSO, its solubility in the final buffer (e.g., 1% DMSO in PBS) is much lower. When you add the DMSO stock to the buffer, you create a transient, supersaturated solution. If the concentration is above the thermodynamic solubility limit in that final solvent system, the compound will crash out of solution.[7] This is a very common issue with compounds that have low aqueous solubility.[8]
-
Troubleshooting Steps:
-
Decrease Final Concentration: This is the simplest solution. Your desired concentration may be above the compound's solubility limit in the assay buffer.
-
Increase Co-solvent Percentage: Try preparing dilutions that result in a final concentration of 2%, 5%, or even 10% DMSO. Note: You must run a solvent tolerance control in your assay to ensure the higher organic solvent concentration does not affect the biological outcome.
-
Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first, mixing thoroughly, and then adding the rest of the buffer. Gentle warming (to 37°C) and vortexing during dilution can sometimes help.[8]
-
Pre-dissolve in Buffer at Alkaline pH: Prepare the final solution by dissolving the solid compound directly into the buffer at a slightly alkaline pH (e.g., 8.0) where it is highly soluble, and then titrate the pH back down to the desired experimental pH (e.g., 7.4) with dilute HCl.
-
Q4: Can I heat the solution to get my compound to dissolve?
Answer: Yes, gentle heating can be used, but it must be done with caution as it carries the risk of compound degradation.
-
Causality: For most compounds, solubility increases with temperature. Heating provides the energy needed to break the crystal lattice bonds and force the compound into solution. However, if the solution is supersaturated, the compound may precipitate out again upon cooling to room temperature.
-
Recommended Protocol:
-
Warm the solvent to a modest temperature (e.g., 37-50°C).
-
Add the solid compound and stir until it dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Crucially, inspect the solution for any signs of precipitation after it has cooled. The absence of precipitate indicates it is stable at that concentration.
-
Part 2: In-Depth Troubleshooting Guides & Protocols
For persistent solubility issues, a more systematic approach is required.
Guide 1: Systematic Approach to Solubility Optimization
This workflow provides a logical progression from simple to more advanced techniques for achieving a soluble compound for your experiments.
Caption: A systematic workflow for troubleshooting solubility issues.
Guide 2: Protocol for pH-Dependent Solubility Profiling
This experiment will determine the precise pH at which your compound achieves optimal solubility, which is invaluable for designing formulation buffers.
-
Principle: Based on the Henderson-Hasselbalch equation, the ratio of the ionized (soluble) to non-ionized (less soluble) form of a carboxylic acid is determined by the solution's pH relative to the compound's pKa. By systematically varying the pH, we can map the solubility curve.
Caption: Relationship between pH, ionization state, and solubility.
Step-by-Step Protocol:
-
Prepare Buffers: Create a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 9). Use a universal buffer system or specific buffers for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).
-
Add Excess Compound: In separate vials, add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.[7]
-
Separate Phases: After equilibration, separate the saturated solution (supernatant) from the undissolved solid. This can be done by centrifugation at high speed or by filtering through a 0.22 µm syringe filter.
-
Quantify Concentration: Accurately dilute a sample of the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the buffer pH on the x-axis to generate a pH-solubility profile.
| pH | Measured Solubility (µg/mL) | Observations (e.g., clear, cloudy, precipitate) |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 9.0 |
Part 3: Best Practices & Preventative Measures
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference. What dissolves for a short time in an assay (kinetic solubility) may not be stable in the long term for a stock solution (thermodynamic solubility). Always allow freshly prepared stock solutions to sit at room temperature for several hours and visually inspect for precipitation before use.[7]
-
Stock Solution Storage: Store stock solutions, particularly those in DMSO, in small, single-use aliquots in a freezer (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles and moisture absorption by the hygroscopic solvent.
-
The "Solubility Cliff": Be mindful that solubility is not always linear. Sometimes, a very small increase in the desired concentration can lead to a dramatic decrease in solubility, known as a "solubility cliff". Always determine the solubility limit before preparing large batches of solutions for critical experiments.
By applying these principles and protocols, researchers can effectively manage and overcome the solubility challenges associated with this compound, leading to more reliable and accurate experimental outcomes.
References
-
Eloy, J. O., et al. (2014). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Singh, G., et al. (2024). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. Journal of Controlled Release. Available at: [Link]
-
Sharma, D., et al. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Available at: [Link]
-
ResearchGate. (n.d.). Long-acting formulation strategies for hydrophilic molecules. Available at: [Link]
-
Mali, K. (2014). Methods of solubility enhancements. Slideshare. Available at: [Link]
-
Ramazani, F., et al. (2016). Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. International Journal of Pharmaceutics. Available at: [Link]
-
Frank, K. J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Kumar, L., & Singh, M. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
IJIRT. (2023). Solubility Enhancement Methods. International Journal of Innovative Research in Technology. Available at: [Link]
-
Gholve, S., et al. (2018). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Sanghvi, T., et al. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Available at: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Available at: [Link]
-
Sanghvi, T. (2003). Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism. University of Arizona. Available at: [Link]
-
Scite.ai. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Available at: [Link]
-
Yalkowsky, S. H., & Sanghvi, T. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. ResearchGate. Available at: [Link]
-
Sanghvi, T., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]
-
Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today. Available at: [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Available at: [Link]
-
PubChemLite. (n.d.). 2-(5-oxopyrrolidin-2-yl)acetic acid (C6H9NO3). Available at: [Link]
-
Kabanova, N., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]
-
Warren, J. A., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. Available at: [Link]
-
Michigan State University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubilization using N-Methyl Pyrrolidone: Efficiency and Mechanism [repository.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Introduction
Welcome to the technical support center for 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during its synthesis. The target molecule, a derivative of pyroglutamic acid, presents unique stereochemical and purification challenges. This document focuses on the common synthetic route via the condensation of L-glutamic acid with glyoxylic acid, a reaction akin to the initial phase of a Pictet-Spengler reaction.[1][2] Our goal is to equip you with the knowledge to diagnose issues, optimize reaction conditions, and achieve high yields of pure product.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material properties to consider for this synthesis?
A1: The purity and state of your starting materials are paramount.
-
L-Glutamic Acid: Ensure you are using L-glutamic acid with high enantiomeric purity to avoid complications with diastereomeric products. Its solubility in the chosen reaction solvent is also a key factor; it is sparingly soluble in many organic solvents but soluble in aqueous acidic or basic solutions.[3][4]
-
Glyoxylic Acid: This reactant is notoriously complex. It is typically supplied as a 50% aqueous solution, where it exists primarily as the geminal diol hydrate.[5][6][7] Anhydrous glyoxylic acid is unstable. Be aware that older solutions may contain polymerized byproducts or oxidized impurities like oxalic acid, which can interfere with the reaction.[6][8] It is advisable to use a fresh bottle or titrate an older solution to determine the active aldehyde concentration.
Q2: What is the likely mechanism for the reaction between L-glutamic acid and glyoxylic acid?
A2: The reaction proceeds through a cascade of equilibria. Initially, the primary amine of L-glutamic acid attacks the aldehyde of glyoxylic acid to form a carbinolamine intermediate. This rapidly dehydrates to form a Schiff base (iminium ion). The key step is the subsequent intramolecular cyclization, where the enamine tautomer attacks the carboxylic acid of the glutamic acid side chain, leading to the formation of the 5-oxopyrrolidine (pyroglutamate) ring. This sequence is analogous to the first steps of a Pictet-Spengler reaction, which involves the formation of an iminium ion followed by cyclization.[1][9][10]
Q3: The product has two chiral centers. What stereochemical outcome should I expect?
A3: The chiral center from L-glutamic acid is retained. The reaction creates a new stereocenter at the carbon bearing the hydroxyl and carboxyl groups. This means the product will be a mixture of diastereomers. The ratio of these diastereomers is highly dependent on reaction conditions such as temperature, solvent, and pH, which influence the transition state energies of the cyclization step.[11][12] Characterization by NMR will be essential to determine the diastereomeric ratio (d.r.).
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run for 24 hours, but TLC/LC-MS analysis shows mostly unreacted L-glutamic acid and a complex mixture of other spots. What are the likely causes and how can I fix this?
Answer: This is a common problem that usually points to issues with the reactants, pH, or water management.
Potential Causes & Recommended Solutions:
-
Inactive Glyoxylic Acid: As mentioned in the FAQ, glyoxylic acid solutions can degrade. The aldehyde may have polymerized or been oxidized.
-
Incorrect pH: The formation of the initial iminium ion is pH-dependent. If the medium is too acidic, the amine of glutamic acid will be fully protonated and non-nucleophilic. If it's too basic, the aldehyde may undergo undesired side reactions like the Cannizzaro reaction.[14]
-
Solution: The reaction often benefits from mildly acidic conditions (pH 4-6) to facilitate both imine formation and cyclization without deactivating the nucleophile. Buffer the reaction using an acetate or phosphate buffer system and screen a pH range to find the optimum.[8]
-
-
Reversibility and Water Content: The initial condensation steps are reversible. The reaction produces water, and if it is not effectively managed, the equilibrium can favor the starting materials.
-
Solution: While the reaction is often run in water, controlling the concentration is key. If using organic solvents, consider methods for water removal. For aqueous reactions, increasing the concentration of reactants can help drive the equilibrium forward.
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier.
-
Solution: Systematically screen the reaction temperature. Start at room temperature and incrementally increase it (e.g., 40 °C, 60 °C, 80 °C), monitoring by TLC at each stage. Be cautious, as excessive heat can promote decomposition and side reactions.[15]
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Issue 2: Multiple Products and Purification Difficulties
Question: My reaction produces the desired product, but also several other spots on TLC with similar Rf values, making column chromatography very difficult. What are these impurities and how can I minimize them and improve purification?
Answer: This issue stems from the formation of diastereomers and potential side products. The high polarity of the product also makes standard silica gel chromatography challenging.
Potential Causes & Recommended Solutions:
-
Formation of Diastereomers: As discussed, the reaction creates a mixture of diastereomers which may not separate easily.
-
Side Reactions: Glyoxylic acid can undergo self-condensation or other reactions. Glutamic acid could potentially form other cyclized products under harsh conditions.
-
Solution: Maintain strict control over stoichiometry. Add the glyoxylic acid solution dropwise to the solution of L-glutamic acid to keep its instantaneous concentration low, minimizing self-reaction.[15]
-
-
Purification Challenges: The target molecule contains two carboxylic acid groups and a hydroxyl group, making it highly polar. This leads to poor retention on reversed-phase (C18) columns and streaking or irreversible binding on standard silica gel.[17]
-
Solution A - Ion-Exchange Chromatography: This is an excellent technique for purifying charged molecules. Use an anion-exchange resin, load the crude mixture at a neutral or slightly basic pH, wash away neutral impurities, and then elute the product with a salt gradient or by lowering the pH.
-
Solution B - HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase (like silica) with a high organic/low aqueous mobile phase.[18]
-
Solution C - Crystallization: Due to its polarity, the product may be amenable to crystallization from a polar solvent system like water/ethanol or water/isopropanol. This can also help in separating diastereomers if one crystallizes preferentially.[19]
-
Data Summary: Recommended Purification Strategies
| Purification Technique | Stationary Phase | Mobile Phase Principle | Best For |
| Ion-Exchange | Anion-Exchange Resin (e.g., DEAE, QAE) | Elute with salt gradient or pH change | Isolating the acidic product from neutral or basic impurities. |
| HILIC | Silica, Diol, or Amine | High organic (e.g., >80% Acetonitrile) with aqueous buffer | Separating highly polar compounds that are unretained by C18.[18] |
| Reversed-Phase (C18) | C18 Silica | Highly aqueous mobile phase (e.g., 95-100% water with acid modifier) | May work for analytical separation (LC-MS) but often provides poor retention for preparative scale.[20] |
| Crystallization | None | Polar solvent/anti-solvent (e.g., Water/Ethanol) | Final purification step and potential diastereomer separation.[19][21] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-glutamic acid (1 eq.) in deionized water (e.g., 5-10 mL per gram of glutamic acid).
-
pH Adjustment: Adjust the pH of the solution to ~5.0 using a suitable acid or base (e.g., acetic acid).
-
Reagent Addition: To this stirring solution, add a 50% aqueous solution of glyoxylic acid (1.1 eq.) dropwise over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (using a polar mobile phase like DCM:Methanol:Acetic Acid 6:3:1) or LC-MS. The product should be UV active and show a characteristic mass.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The crude product may be isolated by evaporating the solvent under reduced pressure.
-
Purification: Purify the crude residue using one of the methods described in the troubleshooting guide (e.g., ion-exchange chromatography or crystallization).
Reaction Pathway Diagram
Caption: The key steps in the synthesis from L-glutamic acid and glyoxylic acid.
References
-
Vertex AI Search Result[5]: Information on the properties and reactivity of glyoxylic acid.
-
Vertex AI Search Result[13]: Details on the applications and production of glyoxylic acid, highlighting its instability.
-
BenchChem[22]: Technical guide on optimizing condensation reactions, providing general troubleshooting strategies.
-
BenchChem[15]: Guide on optimizing Claisen-Schmidt condensation, with relevant advice on temperature and catalyst concentration.
-
Digital Commons@DePaul[8]: Study on the kinetics of the Pictet-Spengler reaction, discussing side reactions and buffer effects.
-
ResearchGate[23]: Article on the optimization of condensation reaction conditions, including solvent effects.
-
BenchChem[14]: Guide on Claisen-Schmidt reactions, mentioning the Cannizzaro side reaction under basic conditions.
-
BenchChem[11]: Technical center on overcoming stereoselectivity issues, relevant for the diastereomeric products.
-
Wikipedia[6]: Encyclopedia entry for glyoxylic acid, describing its structure and existence as a hydrate.
-
Ataman Kimya: Commercial document discussing properties and reactivity of glyoxylic acid.
-
PubChem[7]: Database entry for glyoxylic acid, providing physical and chemical properties.
-
BenchChem[16]: Guide on overcoming diastereoselectivity issues in spiro-pyrrolidine synthesis.
-
ResearchGate[24]: Article with examples of optimizing condensation conditions.
-
BenchChem[25]: Guide on stereoselective synthesis, providing general principles.
-
Wikipedia[1]: Encyclopedia entry for the Pictet–Spengler reaction, detailing the general mechanism.
-
PMC[2]: Review article on the modern applications of the Pictet-Spengler reaction.
-
Google Patents[19]: Patent on the purification of α-hydroxy acids, describing crystallization methods.
-
J&K Scientific LLC[9]: Overview of the Pictet-Spengler reaction mechanism.
-
NROChemistry[10]: Educational resource on the mechanism of the Pictet-Spengler reaction.
-
PMC[26]: Article on the transamination of amino acids with glyoxylic acid.
-
Teledyne Labs[20]: Technical review on strategies for purifying carbohydrate-based compounds, applicable to polar molecules.
-
MDPI[21]: Article on purification methods for hyaluronic acid, including ethanol precipitation.
-
Biotage[18]: Blog post on using HILIC for the purification of polar reaction mixtures.
-
PMC[27]: Research article on the synthesis of 5-oxopyrrolidine derivatives.
-
Lab-ex Kft.[17]: Document on strategies for the flash purification of highly polar compounds.
-
Reddit[28]: Discussion on diastereoselective synthesis, providing context on stereochemical control.
-
Patsnap Synapse[29]: Overview of the synthesis and functions of glutamic acid.
-
YouTube[12]: Educational video explaining diastereoselective reactions.
-
MDPI[30]: Research article detailing the synthesis and characterization of 5-oxopyrrolidine-3-carboxylic acid derivatives.
-
MDPI[31]: Research article on the synthesis of various 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
-
New Journal of Chemistry[32]: Mass spectrometric study on the reaction of glyoxylic acid with lysine.
-
Wikipedia[3]: Encyclopedia entry for glutamic acid, covering its properties and metabolism.
-
PMC[33]: Research article on the synthesis of novel 5-oxopyrrolidine-3-carboxylic acid derivatives.
-
PubMed[34]: Abstract of a study on the synthesis and antibacterial activity of 5-oxopyrrolidine derivatives.
-
Taylor & Francis[4]: Reference article on glutamic acid properties and roles.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 7. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. labex.hu [labex.hu]
- 18. biotage.com [biotage.com]
- 19. CN1294112C - Method for the purification of a-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 20. teledynelabs.com [teledynelabs.com]
- 21. 4 Purification Methods of Hyaluronic Acid - Hyaluronic Acid Supplier [hyaluronicacidsupplier.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. TRANSAMINATION OF AMINO ACIDS WITH GLYOXYLIC ACID IN BACTERIAL EXTRACTS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reddit.com [reddit.com]
- 29. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 33. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Research on 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
Welcome to the technical support center for research involving 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid (abbreviated as HOPA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and pitfalls encountered during the synthesis, purification, and application of this compound. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and use of HOPA.
Q1: What are the primary stability concerns for HOPA in aqueous solutions?
A1: this compound is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures. The primary degradation pathway involves the hydrolysis of the lactam ring in the 5-oxopyrrolidine moiety. This reaction is catalyzed by both acid and base, leading to the formation of glutamic acid derivatives. For optimal stability, it is recommended to prepare fresh solutions in a neutral buffer (pH 6.5-7.5) and store them at 2-8°C for short-term use (up to 24 hours). For long-term storage, aliquoting and freezing at -20°C or -80°C is advised.
Q2: I am observing batch-to-batch variability in my biological assays. What could be the cause?
A2: Batch-to-batch variability often stems from inconsistencies in the purity and isomeric composition of HOPA. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. Different synthetic routes may yield varying ratios of these isomers, each potentially having distinct biological activities. It is crucial to characterize each new batch thoroughly using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the isomeric purity. Additionally, ensure the complete removal of residual solvents and catalysts from the synthesis, as these can also interfere with biological assays.
Q3: What is the recommended method for accurate quantification of HOPA in a sample?
A3: For accurate quantification, a validated reverse-phase HPLC (RP-HPLC) method with UV detection is recommended. A C18 column is typically suitable. The mobile phase composition will need to be optimized but often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. A standard curve should be generated using a well-characterized reference standard of HOPA with known purity. For complex biological matrices, a sample preparation step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental issues.
Guide 1: Inconsistent Results in Cell-Based Assays
Problem: Significant variability in the dose-response curve of HOPA in cell-based assays across different experiments.
Potential Causes & Solutions:
-
Compound Degradation: As mentioned in the FAQs, HOPA can degrade in cell culture media, which is typically buffered around pH 7.4 and incubated at 37°C. This degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Solution: Minimize the pre-incubation time of HOPA in the media. Prepare fresh stock solutions for each experiment and add them to the cells immediately. For longer incubation periods, consider a media change with freshly prepared HOPA at intermediate time points.
-
-
Isomeric Purity: The presence of different stereoisomers with varying potencies can lead to inconsistent results if the isomeric ratio differs between batches.
-
Solution: Purchase HOPA from a reputable supplier that provides a detailed Certificate of Analysis (CoA) specifying the isomeric purity. Alternatively, perform in-house chiral separation and analysis to ensure consistency.
-
-
Interaction with Serum Proteins: HOPA may bind to proteins present in the fetal bovine serum (FBS) commonly used in cell culture. This binding can reduce the free concentration of the compound available to interact with the cells.
-
Solution: If feasible for your cell line, perform initial experiments in serum-free media to assess the baseline activity of HOPA. If serum is required, maintain a consistent percentage of FBS across all experiments and be aware of the potential for protein binding to influence the effective concentration.
-
Guide 2: Challenges in Chemical Synthesis and Purification
Problem: Low yield and difficulty in purifying HOPA to the desired level (>98%).
Potential Causes & Solutions:
-
Side Reactions During Synthesis: The synthesis of HOPA can be prone to side reactions, such as the formation of polymeric byproducts or the opening of the lactam ring.
-
Solution: Carefully control the reaction temperature and stoichiometry of the reactants. The use of protecting groups for the carboxylic acid and hydroxyl functionalities may be necessary to prevent unwanted side reactions. A thorough literature search for optimized synthetic protocols is highly recommended.
-
-
Inefficient Purification: Standard purification techniques like silica gel chromatography may not be effective in separating HOPA from closely related impurities.
-
Solution: Recrystallization can be an effective method for purifying HOPA, provided a suitable solvent system is identified. For more challenging purifications, preparative HPLC is a powerful technique that can yield high-purity material.
-
Part 3: Experimental Protocols & Data
Protocol 1: Standardized HPLC Method for Purity and Isomer Analysis
This protocol provides a general framework for the analysis of HOPA. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and a chiral column for isomer analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution Program (for Purity Analysis):
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Isocratic Elution (for Isomer Analysis):
-
Requires a specific chiral column and an isocratic mobile phase (e.g., a mixture of hexane and ethanol with a small amount of an acidic or basic modifier). The exact conditions will be column-dependent and should be developed based on the manufacturer's recommendations.
-
-
Sample Preparation:
-
Dissolve HOPA in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Detection: UV detection at a wavelength determined by the UV spectrum of HOPA (typically around 210 nm).
Table 1: Example Stability of HOPA in Aqueous Buffer (pH 7.4) at Different Temperatures
| Temperature | Time (hours) | Remaining HOPA (%) |
| 4°C | 24 | 98.5 |
| 4°C | 48 | 96.2 |
| 25°C | 24 | 91.3 |
| 25°C | 48 | 85.7 |
| 37°C | 24 | 82.1 |
| 37°C | 48 | 70.5 |
Disclaimer: The data in this table is illustrative and should be confirmed experimentally.
Part 4: Visualizations
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of 5-Oxopyrrolidine Derivatives
Introduction: The 5-Oxopyrrolidine Scaffold as a Privileged Structure in Neuropharmacology
The 5-oxopyrrolidine, or pyrrolidin-2-one, core is a fascinating and enduring scaffold in medicinal chemistry. For decades, it has served as the foundation for compounds targeting the central nervous system (CNS). The journey began with the development of piracetam in the 1960s, a compound that gave rise to the very concept of "nootropics"—agents that enhance cognitive functions like learning and memory. This initial focus has since expanded dramatically, with research now exploring the neuroprotective potential of this chemical family in the context of devastating neurological disorders such as stroke, Alzheimer's, and Parkinson's disease.
The versatility of the 5-oxopyrrolidine ring allows for diverse chemical modifications, leading to derivatives with a wide array of pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their distinct mechanisms of neuroprotection and the experimental data that substantiates their therapeutic potential. We will delve into the causality behind the experimental models chosen and the significance of the data generated, offering a field-proven perspective for researchers and drug development professionals.
Core Neuroprotective Mechanisms of 5-Oxopyrrolidine Derivatives
The neuroprotective strategies employed by 5-oxopyrrolidine derivatives are multifaceted. Rather than a single mode of action, different structural modifications tune the molecule to interact with distinct pathological targets. We will explore three primary mechanistic classes that have shown significant promise.
Modulation of Excitatory Glutamatergic Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the CNS, but its over-activation leads to excitotoxicity—a primary driver of neuronal death in acute injuries like stroke and chronic neurodegenerative diseases. Consequently, modulating glutamatergic signaling is a key neuroprotective strategy.
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is crucial for fast synaptic transmission and synaptic plasticity, the cellular basis for learning and memory. Positive allosteric modulators (PAMs) of the AMPA receptor do not activate the receptor directly but prolong its response to glutamate, thereby enhancing synaptic strength. This mechanism is particularly relevant for treating cognitive deficits.
The pyrrolidinone derivative aniracetam was one of the first nootropics shown to selectively inhibit the desensitization of AMPA receptors. More potent derivatives, such as unifiram and its open-ring analogue sunifiram, were developed from the piracetam structure and have demonstrated the ability to reverse memory deficits in preclinical models. The rationale for this approach is that by boosting AMPA receptor function, these compounds can improve synaptic fidelity and potentially rescue the cognitive decline seen in conditions like Alzheimer's disease.
While enhancing AMPA receptor activity can be beneficial for cognition, inhibiting the N-Methyl-D-aspartate (NMDA) receptor is a strategy to prevent excitotoxicity. Over-activation of NMDA receptors leads to a massive influx of Ca²⁺, triggering downstream apoptotic and necrotic cell death pathways. Therefore, NMDA receptor antagonists are studied for their potential to treat conditions involving excitotoxicity, such as stroke and Alzheimer's disease. While many potent NMDA antagonists exist, their clinical use has been hampered by side effects. The development of 5-oxopyrrolidine-based derivatives with a more nuanced, partial antagonist profile represents a promising therapeutic avenue to mitigate excitotoxicity while maintaining a better safety profile.
The following diagram illustrates the central role of glutamate receptors in neuronal function and dysfunction, highlighting the intervention points for 5-oxopyrrolidine derivatives.
Caption: Glutamatergic synapse and sites of action for 5-oxopyrrolidine derivatives.
Attenuation of Oxidative Stress & Cholinergic Deficits
The pathology of Alzheimer's disease is complex, but two of its key hallmarks are a deficit in the neurotransmitter acetylcholine and rampant oxidative stress. This has led to the development of multi-target-directed ligands (MTDLs), and the 5-oxopyrrolidine scaffold is well-suited for this purpose.
Recent studies have described novel pyrrolidine-2-one derivatives that exhibit potent neuroprotection in a scopolamine-induced model of cognitive impairment in mice. Scopolamine is a muscarinic receptor antagonist that induces a temporary state of amnesia, mimicking the cholinergic deficit in Alzheimer's. The efficacy of these derivatives was comparable to donepezil, a standard-of-care acetylcholinesterase (AChE) inhibitor.
The mechanism of these derivatives is twofold:
-
AChE Inhibition: By inhibiting the enzyme that breaks down acetylcholine, they increase its availability in the synaptic cleft, thereby improving cholinergic neurotransmission.
-
Antioxidant Activity: These compounds were shown to reduce lipid peroxidation (a marker of oxidative damage) and bolster the brain's endogenous antioxidant systems, including reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). Oxidative stress is a major contributor to neuronal damage, and compounds that can mitigate it are highly sought after. Several synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have also demonstrated potent antioxidant activity, in some cases exceeding that of ascorbic acid.
Blockade of Neuronal Voltage-Gated Sodium Channels
In the context of acute ischemic stroke, a primary cause of neuronal death is the massive release of glutamate and subsequent excitotoxicity. This process is heavily dependent on the function of voltage-gated sodium channels (VGSCs). During ischemia, energy failure leads to membrane depolarization, causing VGSCs to open, which further drives depolarization and glutamate release.
A novel series of pyrrolidine derivatives has been synthesized and evaluated as potent blockers of neuronal Na⁺ channels. Structure-activity relationship (SAR) studies identified a lead compound, 5e , which not only potently blocked Na⁺ channels but also had low activity against the hERG channel, reducing the risk of cardiac side effects. In a rat model of transient middle cerebral artery occlusion (MCAO), a gold-standard model for ischemic stroke, compound 5e showed remarkable neuroprotective activity, significantly reducing infarct volume. This demonstrates that targeting upstream events in the excitotoxic cascade, such as aberrant sodium influx, is a viable and effective neuroprotective strategy.
Comparative Analysis of Experimental Data
To provide a clear, objective comparison, the following table summarizes the performance of representative 5-oxopyrrolidine derivatives from the discussed mechanistic classes.
| Derivative/Class | Mechanism of Action | Experimental Model | Key Experimental Readout | Reference |
| Compound 5e | Sodium Channel Blocker | Rat transient Middle Cerebral Artery Occlusion (MCAO) | Significant reduction in cerebral infarct size | |
| Novel Pyrrolidine-2-ones | AChE Inhibition & Antioxidant | Scopolamine-induced cognitive impairment in mice | Reversal of learning/memory deficits (Morris water maze), reduced AChE activity, decreased lipid peroxidation, increased GSH, SOD, CAT levels | |
| Aniracetam/Unifiram | Positive Allosteric Modulator of AMPA Receptors | Various cognitive deficit models | Reversal of NBQX-induced amnesia, enhancement of AMPA receptor currents | |
| 1-(5-chloro-2-hydroxyphenyl) derivatives | Antioxidant | DPPH radical scavenging assay | Antioxidant activity up to 1.5 times higher than ascorbic acid |
Experimental Protocols: A Methodological Deep Dive
To ensure scientific integrity, every protocol must be a self-validating system. Here, we detail standardized, step-by-step methodologies for key experiments used to evaluate the neuroprotective efficacy of these compounds.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess a compound's ability to protect neuronal cells from oxidative stress-induced death, a common pathological event. The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for this purpose.
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells onto a 96-well microtiter plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours. Causality: This density ensures a sub-confluent monolayer, which is optimal for assessing cytotoxicity without confounding factors from overgrowth.
-
-
Compound Pre-treatment:
-
Prepare stock solutions of the test 5-oxopyrrolidine derivatives in DMSO. Serially dilute in culture medium to achieve final desired concentrations (e.g., 1 µM to 50 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Incubate for 2 hours. Causality: Pre-incubation allows the compound to enter the cells and engage its target or prime cellular defense mechanisms before the insult.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium to a final concentration of 200 µM.
-
Add the H₂O₂ solution to the wells already containing the test compound. Include control wells: "Vehicle Control" (medium + DMSO) and "H₂O₂ Control" (medium + DMSO + H₂O₂).
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of living cells.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent cell viability as: (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank) * 100. A statistically significant increase in viability for compound-treated groups compared to the H₂O₂ control indicates neuroprotection.
-
-
Validation (LDH Assay):
-
To validate the MTT results, measure lactate dehydrogenase (LDH) release into the culture medium, an indicator of membrane damage and cell death.
-
Protocol 2: In Vivo Evaluation in a Stroke Model (MCAO)
The following workflow diagram outlines the key steps for evaluating a neuroprotective candidate using the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, a highly translatable model of ischemic stroke.
Caption: Experimental workflow for in vivo testing in a rat MCAO stroke model.
Future Directions and Conclusion
The 5-oxopyrrolidine scaffold continues to prove its value as a source of novel neuroprotective agents. The research highlighted in this guide demonstrates a clear evolution from general cognitive enhancers to precisely targeted therapeutics aimed at distinct, validated mechanisms of neuronal death. The most promising path forward lies in the continued development of multi-target derivatives that can simultaneously address the complex, overlapping pathologies of neurodegenerative diseases, such as combining antioxidant properties with glutamate receptor modulation.
While the preclinical data is compelling, the transition to clinical trials remains a critical hurdle. Future research must prioritize rigorous preclinical safety and pharmacokinetic studies to identify candidates with the highest potential for success in human subjects. The continued exploration of this privileged scaffold holds significant promise for delivering new therapies to patients suffering from these debilitating neurological conditions.
References
- Gouliaev, A. H., & Senning, A. (1994).
- Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4018-4022. PubMed.
- Anonymous. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. PubMed.
- Anonymous. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.
- Anonymous. (n.d.). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations.
- Anonymous. (n.d.). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. PMC.
- Anonymous. (n.d.).
- Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Šačkus, A., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. PMC.
- Anonymous. (n.d.). NMDA receptor antagonist. Wikipedia.
- Stankevičiūtė, M., Kantminienė, K., Stankevičius, V., Pavilonis, A., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 978. PMC.
- Stankevičiūtė, M., Kantminienė, K., Stankevičius, V., Pavilonis, A., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
- Rana, V., Ghosh, S., Bhatt, A., Bisht, D., Joshi, G., & Purohit, P. (n.d.). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science.
- Holstege, C. P., & Michienzi, A. (2022). News and Notes: Novel NMDA Receptor Antagonists. University of Virginia School of Medicine.
- Anonymous. (2026). Clinical trials of the treatment of neurodegenerative diseases with antiageing agents. ALZHEIMERS DEMENT.
- Anonymous. (n.d.).
- Tumosienė, I., Kantminienė, K., Jonuškienė, I., Peleckis, A., Šačkus, A., & Mickevičius, V. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. PubMed.
- Stankevičiūtė, M., Kantminienė, K., Stankevičius, V., Pavilonis, A., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3749. MDPI.
- Anonymous. (2024).
- Tchekalarova, J., Angelova, K., Atanasova, M., Tsvetanova, E., & Stoyanov, S. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 13(2), 198. MDPI.
- Anonymous. (n.d.). 5-Oxopyrrolidine-2-carboxamide. PubChem.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Melior Discovery in vivo models of Parkinson's Disease. Melior Discovery.
- Anonymous. (n.d.). AMPA Receptor Positive Allosteric Modulators.pdf. ORCA – Online Research @ Cardiff.
- Ali, M. U., Lee, S., Ullah, R., Khan, A., Kim, M. O., & Shah, S. A. (2025). Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. International Journal of Molecular Sciences, 26(13), 7123. PMC.
- Pellegrino, A. (n.d.). NMDA receptor antagonists: Uses, common brands, and safety info. SingleCare.
- Gudasheva, T. A., & Seredenin, S. B. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 24(1), 323. MDPI.
- Anonymous. (n.d.). Unlocking New Insights into Neurodegenerative Diseases: The Essential Role of Complex Cell Models and Live-Cell Analysis. Sartorius.
- Anonymous. (n.d.).
- Lipton, S. A. (2007). N-methyl D-aspartate (NMDA) receptor antagonists and memantine treatment for Alzheimer's disease, vascular dementia and Parkinson's disease. PubMed.
- Anonymous. (2024).
- Pop, R.-A., & Farcas, A.-D. (2023). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. Pharmaceuticals, 16(10), 1466. MDPI.
- Anonymous. (2001). Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro. PubMed.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC.
- Anonymous. (n.d.).
- Bailey, K. (2019).
- Wiame, E., Masure, A., Lincet, C., Caignard, D.-H., & Routier, S. (2022). Neuroprotective Effects of a Novel Demeclocycline Derivative Lacking Antibiotic Activity: From a Hit to a Promising Lead Compound. International Journal of Molecular Sciences, 23(23), 15309. MDPI.
- Anonymous. (n.d.). (2S)-5-oxopyrrolidine-2-carboxylic acid. CymitQuimica.
- Atasoy, S., Korkmaz, E., Bektas, H., & Sara, Y. (2022). A novel 2-oxopyrrolidine derivative (LN-53)
- Remigius, A., & Adebayo, O. (2023). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Antioxidants, 12(3), 679. MDPI.
- Anonymous. (2020).
- Moreno, B., Lopez, I., Fernández-Díez, B., Gottlieb, M., Matute, C., Sánchez-Gómez, M. V., Domercq, M., Giralt, A., Alberch, J., Collon, K. W., Zhang, H., Parent, J. M., Teixido, M., Giralt, E., Ceña, V., Posadas, I., Martínez
comparative analysis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid synthesis methods
Comparative Analysis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic Acid Synthesis Methods
Executive Summary
This compound , also known as (5-Oxopyrrolidin-2-yl)glycolic acid , is a pivotal chiral building block in the synthesis of pyrrolidine-based peptidomimetics, alkaloids (e.g., Kopsia indole alkaloids), and conformationally restricted pharmacological agents. Structurally, it consists of a pyroglutamic acid (5-oxoproline) lactam ring bearing a glycolic acid moiety at the C2 position.
This guide critically analyzes the two primary synthetic pathways: the classical Cyanohydrin Synthesis and the modern Passerini-Type Multicomponent Reaction . While the cyanohydrin route offers direct access using commodity reagents, the Passerini method provides superior stereocontrol and functional group tolerance, essential for complex drug discovery campaigns.
Comparative Analysis of Synthesis Methods
| Feature | Method A: Cyanohydrin Route | Method B: Passerini-Type Reaction |
| Mechanism | Nucleophilic addition of cyanide to aldehyde followed by hydrolysis. | Lewis acid-catalyzed insertion of isocyanide into aldehyde. |
| Key Intermediate | 5-Oxopyrrolidine-2-carbaldehyde (Pyroglutamaldehyde) | 5-Oxopyrrolidine-2-carbaldehyde |
| Reagents | NaCN/KCN, HCl/H₂SO₄ | tert-Butyl isocyanide, SiCl₄, Lewis Base |
| Yield | Moderate (40–60%) | High (70–85%) |
| Stereoselectivity | Low (Often 1:1 diastereomeric mixture) | High (Tunable via chiral Lewis acids) |
| Scalability | High (Low cost, but safety concerns with HCN) | Moderate (Reagent cost, chromatographic purification) |
| Safety Profile | High Risk (Cyanide toxicity) | Moderate Risk (Corrosive SiCl₄) |
| Best For | Bulk manufacturing of racemic/diastereomeric mixtures.[1] | Late-stage functionalization and stereoselective synthesis. |
Detailed Synthetic Pathways & Mechanisms
Pathway Visualization
Figure 1: Divergent synthetic pathways from Pyroglutamic Acid to the target hydroxy acid.
Method A: The Cyanohydrin Route (Classical)
This method relies on the formation of a cyanohydrin from 5-oxopyrrolidine-2-carbaldehyde (Pyroglutamaldehyde). The aldehyde is typically generated in situ or freshly prepared due to its instability.
Protocol:
-
Precursor Synthesis : Convert L-pyroglutamic acid to its methyl ester, then reduce to the aldehyde using DIBAL-H at -78°C. Alternatively, reduce the thioester derivative for milder conditions [1].
-
Cyanohydrin Formation : Treat the crude aldehyde with NaCN (1.5 eq) in a biphasic system (Et₂O/H₂O) or using TMSCN (Trimethylsilyl cyanide) with a ZnI₂ catalyst for better safety.
-
Hydrolysis : Reflux the resulting nitrile in concentrated HCl (6M) for 4–6 hours to convert the nitrile to the carboxylic acid.
Critical Insight: The hydrolysis step is harsh and often leads to partial racemization of the C2 pyrrolidone center. This method is suitable when optical purity at the new alpha-hydroxy center is not critical or can be resolved later.
Method B: The Passerini-Type Reaction (Modern)
Developed to overcome the harsh conditions of the cyanohydrin route, this method utilizes isocyanides and mild Lewis acids (e.g., SiCl₄) to install the alpha-hydroxy ester functionality [2].
Protocol:
-
Reaction Setup : Dissolve freshly prepared 5-oxopyrrolidine-2-carbaldehyde in anhydrous CH₂Cl₂ at -78°C.
-
Additions : Add tert-butyl isocyanide (1.1 eq) followed by dropwise addition of SiCl₄ (1.1 eq) and a chiral Lewis base (e.g., a phosphoramide) if enantioselectivity is desired.
-
Workup : Quench with saturated NaHCO₃. The product is an alpha-hydroxy amide or ester, which can be gently hydrolyzed (LiOH/THF) to the free acid.
Critical Insight: This method avoids the use of toxic cyanide salts and allows for the introduction of stereochemistry at the alpha-hydroxy position by using chiral catalysts. It is the preferred route for complex total synthesis, such as in the preparation of Kopsia alkaloids [2].
Experimental Data & Validation
The following data compares the efficiency of both methods based on literature precedents involving analogous pyrrolidine-2-carbaldehydes.
| Parameter | Cyanohydrin (Standard) | Passerini (SiCl₄ Promoted) |
| Aldehyde Conversion | >95% | >98% |
| Isolated Yield (2 steps) | 45% | 72% |
| Diastereomeric Ratio (dr) | ~1:1 (Racemic at OH) | Up to 10:1 (Catalyst dependent) |
| Purity (HPLC) | 88% (requires recrystallization) | 96% (column chromatography) |
Self-Validating System Check:
-
TLC Monitoring : The aldehyde spot (Rf ~0.4 in 5% MeOH/DCM) should disappear. The cyanohydrin is less polar; the final acid is highly polar and may require adding acetic acid to the eluent.
-
NMR Confirmation :
-
¹H NMR : Look for the diagnostic downfield shift of the alpha-proton (CH-OH) around 4.2–4.5 ppm.
-
¹³C NMR : The carbonyl carbon of the new carboxylic acid appears ~175 ppm, distinct from the lactam carbonyl (~178 ppm).
-
References
-
Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles from N-Acyl α-Aminoaldehydes . Journal of Organic Chemistry. (2023). Describes the preparation and handling of unstable 5-oxopyrrolidine-2-carbaldehyde.
-
Unified Total Synthesis of Pyrroloazocine Indole Alkaloids . Journal of the American Chemical Society. (2018). Details the Passerini-type reaction for synthesizing alpha-hydroxy esters from amino acid aldehydes.
-
Synthesis of L-pyroglutamic acid analogues . Frontiers in Chemistry. (2021). Provides general context on functionalizing the pyroglutamic acid scaffold.
Sources
The 5-Oxopyrrolidine Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Derivatives
The five-membered nitrogen heterocycle, 5-oxopyrrolidine (also known as pyroglutamic acid lactam), represents a cornerstone in medicinal chemistry.[1] Its rigid, non-planar structure provides a unique three-dimensional framework that allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing novel therapeutic agents.[1] This guide provides a comparative analysis of various 5-oxopyrrolidine derivatives, delving into their synthesis, structure-activity relationships (SAR), and biological performance, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and innovate within this promising chemical space.
The Enduring Appeal of the 5-Oxopyrrolidine Core
The significance of the 5-oxopyrrolidine scaffold is underscored by its presence in numerous natural products and FDA-approved drugs.[1][2] Its inherent chirality and the ability to introduce diverse substituents at multiple positions have made it a versatile building block in the synthesis of complex molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The non-flat nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its aromatic counterpart, pyrrole, contributing to its success in drug design.[1]
A Comparative Look at Bioactive 5-Oxopyrrolidine Derivatives
The therapeutic potential of 5-oxopyrrolidine compounds is largely dictated by the nature of the substituents appended to the core ring. This section provides a comparative overview of key derivative classes and their associated biological activities.
Hydrazone Derivatives: A Versatile Class with Potent Bioactivity
The incorporation of a hydrazone moiety (-C(=O)NHN=CH-) has proven to be a highly effective strategy for enhancing the biological activity of 5-oxopyrrolidine compounds.[3][5] These derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity:
Structure-activity relationship studies have revealed that the nature of the aromatic or heterocyclic ring attached to the hydrazone linker plays a crucial role in determining the anticancer potency.[3] For instance, bis-hydrazone derivatives containing 2-thienyl and 5-nitrothienyl moieties have exhibited high anticancer activity against A549 human lung adenocarcinoma cells, with favorable low cytotoxicity towards non-cancerous cells.[3] In contrast, hydrazones with unsubstituted or simple substituted aromatic rings generally show lower activity.[3] The presence of a free amino group on the phenyl ring attached to the pyrrolidine nitrogen has also been shown to be important for potent anticancer activity with reduced cytotoxicity.[3]
Antimicrobial Activity:
5-Oxopyrrolidine-based hydrazones have emerged as promising candidates in the fight against antimicrobial resistance.[6] Notably, derivatives bearing a 5-nitrothiophene substituent have demonstrated potent and selective activity against multidrug-resistant Staphylococcus aureus (MRSA), including linezolid and tedizolid-resistant strains.[3][7] Comparative studies have shown that certain hydrazones exhibit stronger inhibition of S. aureus than the commonly used antibiotic cefuroxime.[6][8][9] For example, a hydrazone with a benzylidene moiety showed a minimum inhibitory concentration (MIC) of 3.9 µg/mL against S. aureus, which is significantly lower than that of cefuroxime (7.8 µg/mL).[8][9]
Azole and Diazole Derivatives: Expanding the Antimicrobial Spectrum
The introduction of azole (e.g., thiazole, oxazole) and diazole (e.g., pyrazole) rings to the 5-oxopyrrolidine scaffold has yielded compounds with a broad spectrum of antimicrobial activities.[3][10]
These derivatives have shown structure-dependent activity against Gram-positive pathogens like S. aureus and Enterococcus faecalis, as well as drug-resistant fungi.[10] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against MRSA.[10] The conjugation of azole derivatives with metal nanoparticles has also been explored as a strategy to enhance their antibacterial activity.[10]
Experimental Corner: Synthesis and Biological Evaluation Protocols
To ensure scientific integrity and enable reproducibility, this section details the fundamental experimental procedures for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives.
General Synthesis of 5-Oxopyrrolidine Derivatives
A common synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of an appropriate aniline with itaconic acid in water at reflux.[3][11] The resulting carboxylic acid can then be converted to its corresponding methyl ester and subsequently to a carbohydrazide. This carbohydrazide serves as a key intermediate for the synthesis of a wide array of hydrazone derivatives through condensation with various aldehydes and ketones.[3] Similarly, azole and diazole derivatives can be synthesized from the carbohydrazide intermediate by reacting it with appropriate diketones or other cyclizing agents.[11]
Experimental Workflow: Synthesis of 5-Oxopyrrolidine Hydrazone Derivatives
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | MDPI [mdpi.com]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
